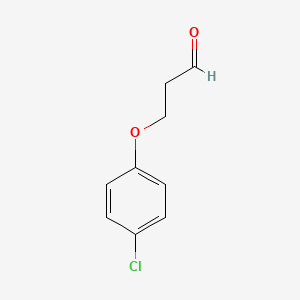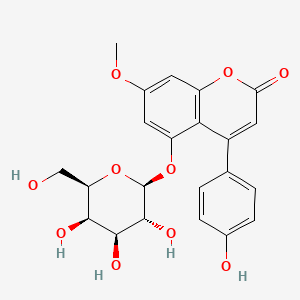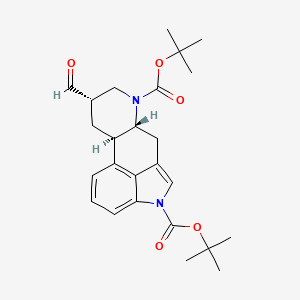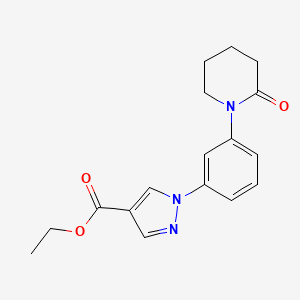![molecular formula C21H18N2O2 B13442766 9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile is a tetracyclic compound that is an analogue of 11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile derivatives. This compound is known for its potential use as an anaplastic lymphoma kinase (ALK) inhibitor, which can be utilized in the prevention and treatment of various cancers, depression, and cognitive disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile involves multiple steps. One of the improved processes for its preparation includes the use of tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate as an intermediate. This intermediate undergoes a series of reactions, including iodination and cyclization, to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the yield and purity of the final product. The process involves careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure efficient synthesis. The use of high-quality reagents and solvents is also crucial in achieving the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential effects on cellular signaling pathways and its role in modulating biological processes.
Medicine: As an ALK inhibitor, it is investigated for its potential therapeutic effects in treating cancers, particularly non-small cell lung cancer (NSCLC).
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile involves its role as an ALK inhibitor. By inhibiting the activity of ALK, the compound disrupts key cellular signaling pathways that are essential for tumor growth and metastasis. This inhibition leads to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death) in malignant cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: This compound is an intermediate in the synthesis of Alectinib and shares structural similarities with 9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile.
Uniqueness
The uniqueness of this compound lies in its specific structural features and its potential therapeutic applications. Its ability to inhibit ALK and its potential use in treating various cancers make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C21H18N2O2 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
9-ethyl-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |
InChI |
InChI=1S/C21H18N2O2/c1-4-12-8-14-15(9-17(12)24)21(2,3)20-18(19(14)25)13-6-5-11(10-22)7-16(13)23-20/h5-9,23-24H,4H2,1-3H3 |
Clé InChI |
PJEOBMMFHZOYMI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1O)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


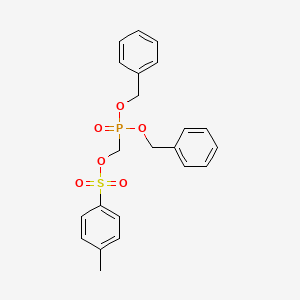
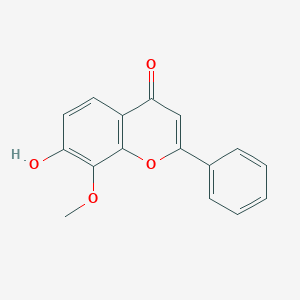
![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)
![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)

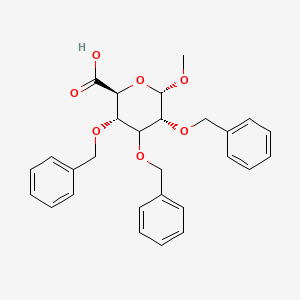

![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
